(3-Methoxy-5-methylphenyl)boronic acid
Overview
Description
“(3-Methoxy-5-methylphenyl)boronic acid” is a chemical compound with the molecular formula C8H11BO3 . It has a molecular weight of 165.98 and is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “(3-Methoxy-5-methylphenyl)boronic acid” is 1S/C8H11BO3/c1-6-3-7(9(10)11)5-8(4-6)12-2/h3-5,10-11H,1-2H3 . This code provides a specific textual representation of the molecule’s structure.Chemical Reactions Analysis
Boronic acids, including “(3-Methoxy-5-methylphenyl)boronic acid”, are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . They can also undergo a variety of transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Scientific Research Applications
Food Technology Applications :
- Boronic acids, including derivatives like (3-Methoxy-5-methylphenyl)boronic acid, have been investigated for their potential to specifically reduce fructose in food matrices such as fruit juice. This is based on their ability to form esters with diol structures. Such applications could have significant implications for the food industry, particularly in the context of sugar reduction (Pietsch & Richter, 2016).
Applications in Organic Synthesis :
- The use of boronic acids, including variants like (3-Methoxy-5-methylphenyl)boronic acid, in organic synthesis is well-documented. They are involved in reactions such as the Suzuki–Miyaura coupling, which is pivotal in creating complex organic structures. These reactions are integral to the synthesis of various natural products and organic materials (Sun et al., 2015).
Photophysical and Fluorescence Studies :
- Research has explored the fluorescence quenching properties of boronic acid derivatives, including (3-Methoxy-5-methylphenyl)boronic acid. Such studies are significant in the context of developing new materials with specific photophysical properties and potential applications in sensing and imaging technologies (Geethanjali et al., 2015).
Applications in Catalysis :
- Boronic acids have been used as catalysts in various chemical reactions. For instance, research has indicated that derivatives of N,N-di-isopropylbenzylamine-2-boronic acid, including those related to (3-Methoxy-5-methylphenyl)boronic acid, can act as efficient catalysts for the formation of direct amides between carboxylic acids and amines (Arnold et al., 2008).
Safety And Hazards
This compound is considered hazardous. It is harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Future Directions
properties
IUPAC Name |
(3-methoxy-5-methylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO3/c1-6-3-7(9(10)11)5-8(4-6)12-2/h3-5,10-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBDBFHWWWCNER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OC)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80668506 | |
Record name | (3-Methoxy-5-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80668506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxy-5-methylphenyl)boronic acid | |
CAS RN |
725251-81-0 | |
Record name | (3-Methoxy-5-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80668506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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